molecular formula C15H14N2OS3 B15040793 (5Z)-5-[(2E)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-[(2E)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B15040793
M. Wt: 334.5 g/mol
InChI Key: MLLFSPQVPQRZIN-QRBCZBMESA-N
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Description

The compound (5Z)-5-{2-[(2E)-3-ETHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]ETHYLIDENE}-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule featuring a thiazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{2-[(2E)-3-ETHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]ETHYLIDENE}-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone core, followed by the introduction of the benzothiazole moiety. Key reagents include ethylamine, benzothiazole, and various sulfur-containing compounds. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes several types of chemical reactions, including:

    Oxidation: The sulfur atoms in the molecule can be oxidized to form sulfoxides or sulfones.

    Reduction: The double bonds within the molecule can be reduced to single bonds using reducing agents.

    Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development.

Medicine

Medically, the compound is investigated for its potential therapeutic effects. It has shown promise in preliminary studies as an anti-inflammatory and antimicrobial agent.

Industry

In industry, the compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance.

Mechanism of Action

The mechanism of action of (5Z)-5-{2-[(2E)-3-ETHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]ETHYLIDENE}-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to the desired biological effect. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (5Z)-5-{2-[(2E)-3-ETHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]ETHYLIDENE}-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE lies in its complex structure, which combines a thiazolidinone core with a benzothiazole moiety. This combination imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H14N2OS3

Molecular Weight

334.5 g/mol

IUPAC Name

(5Z)-5-[(2E)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C15H14N2OS3/c1-3-17-10-6-4-5-7-11(10)20-13(17)9-8-12-14(18)16(2)15(19)21-12/h4-9H,3H2,1-2H3/b12-8-,13-9+

InChI Key

MLLFSPQVPQRZIN-QRBCZBMESA-N

Isomeric SMILES

CCN\1C2=CC=CC=C2S/C1=C/C=C\3/C(=O)N(C(=S)S3)C

Canonical SMILES

CCN1C2=CC=CC=C2SC1=CC=C3C(=O)N(C(=S)S3)C

Origin of Product

United States

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